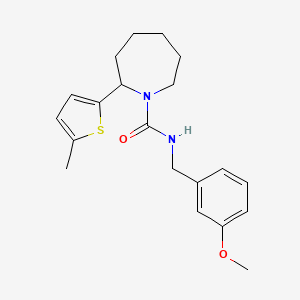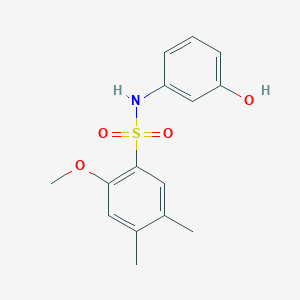![molecular formula C16H17NO4 B5185767 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy. AG1478 has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol is its high specificity for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
Further research is needed to fully understand the potential of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol in cancer treatment and other diseases. Some possible future directions include:
1. Combination therapy: 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. New synthesis methods: New methods for synthesizing 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be developed to improve its potency and reduce its cost.
3. Novel applications: 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be studied for its potential use in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Drug delivery systems: New drug delivery systems may be developed to improve the bioavailability and efficacy of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol.
Synthesemethoden
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol can be synthesized using various methods, including the reaction of 4-bromo-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chloro-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has also been studied for its potential use in treating Alzheimer's disease, as EGFR has been implicated in the pathogenesis of this disease.
Eigenschaften
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-19-15-7-11(3-5-13(15)18)9-17-12-4-6-14-16(8-12)21-10-20-14/h3-8,17-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBMDJFBPMODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzodioxol-5-ylamino)methyl]-2-ethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)

![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![2,7-bis[(dimethylamino)methyl]-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride](/img/structure/B5185785.png)